molecular formula C19H12ClF3N4O4S B11472033 N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide

N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B11472033
M. Wt: 484.8 g/mol
InChI Key: UDSCHJRNQONBLO-UHFFFAOYSA-N
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Description

N-{1-[(2-CHLOROPHENYL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolopyrimidine core with a thiophene carboxamide group, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLOROPHENYL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the chlorophenylmethyl group and the trifluoromethyl group under controlled conditions. The final step includes the coupling of the pyrrolopyrimidine intermediate with thiophene-2-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-CHLOROPHENYL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrrolopyrimidine core, while substitution reactions may introduce new functional groups at the chlorophenyl or thiophene sites.

Scientific Research Applications

N-{1-[(2-CHLOROPHENYL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLOROPHENYL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups.

    Caffeine: An alkaloid with a purine structure, sharing some structural similarities with the pyrrolopyrimidine core.

Uniqueness

N-{1-[(2-CHLOROPHENYL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a pyrrolopyrimidine core with a thiophene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H12ClF3N4O4S

Molecular Weight

484.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H12ClF3N4O4S/c20-10-5-2-1-4-9(10)8-27-13-12(15(29)25-17(27)31)18(16(30)24-13,19(21,22)23)26-14(28)11-6-3-7-32-11/h1-7H,8H2,(H,24,30)(H,26,28)(H,25,29,31)

InChI Key

UDSCHJRNQONBLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CS4)Cl

Origin of Product

United States

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